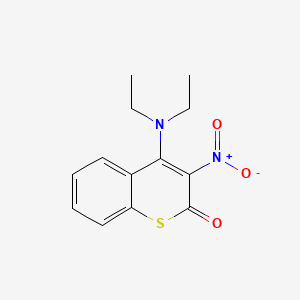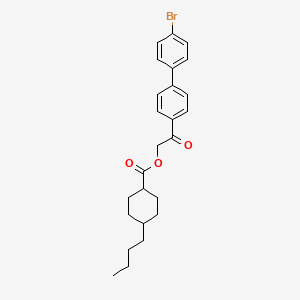![molecular formula C16H17ClN4O4S B11711853 N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide is a complex organic compound that features a sulfonyl group, a phenyl ring, and a chloroethyl group
Méthodes De Préparation
The synthesis of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and hydrazides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide or potassium thiocyanate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The sulfonyl group may also interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide can be compared with other similar compounds such as:
Sulfonyl Hydrazides: These compounds share the sulfonyl hydrazide functional group and exhibit similar reactivity and applications.
Chloroethyl Derivatives: Compounds with chloroethyl groups are known for their alkylating properties and are used in chemotherapy.
Phenylsulfonyl Compounds: These compounds have a phenylsulfonyl group and are used in various organic synthesis reactions.
The uniqueness of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H17ClN4O4S |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
2-N'-[4-(2-chloroethyl)phenyl]sulfonyl-1-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C16H17ClN4O4S/c17-11-10-12-6-8-14(9-7-12)26(24,25)21-20-16(23)15(22)19-18-13-4-2-1-3-5-13/h1-9,18,21H,10-11H2,(H,19,22)(H,20,23) |
Clé InChI |
NJMFPIVCPGHDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
